S-Adenosylmethionine disulfate ditosylate
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Overview
Description
S-Adenosylmethionine disulfate ditosylate, also known as S-adenosylmethionine, is a naturally occurring compound found in all living organisms. It plays a crucial role as a methyl radical donor in enzymatic transmethylation reactions. This compound is involved in various biological processes, including the synthesis of neurotransmitters and the regulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Adenosylmethionine disulfate ditosylate typically involves the reaction of methionine with adenosine triphosphate (ATP) in the presence of methionine adenosyltransferase. This enzymatic reaction results in the formation of S-adenosylmethionine. The reaction conditions generally require a buffered aqueous solution at a pH of around 7.5 and a temperature of approximately 37°C .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to overproduce methionine adenosyltransferase, thereby increasing the yield of S-adenosylmethionine. The fermentation process is followed by extraction and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
S-Adenosylmethionine disulfate ditosylate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form S-adenosylhomocysteine.
Reduction: It can be reduced to form 5’-deoxy-5’-methylthioadenosine.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methyl group is transferred to various acceptor molecules
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Methyl acceptors like DNA, proteins, and small organic molecules are typical substrates.
Major Products Formed
Oxidation: S-adenosylhomocysteine
Reduction: 5’-deoxy-5’-methylthioadenosine
Substitution: Methylated DNA, methylated proteins
Scientific Research Applications
S-Adenosylmethionine disulfate ditosylate has a wide range of scientific research applications:
Chemistry: Used as a methyl donor in various organic synthesis reactions.
Biology: Plays a role in the regulation of gene expression through DNA methylation.
Medicine: Investigated for its potential therapeutic effects in treating depression, osteoarthritis, and liver diseases.
Industry: Used in the production of pharmaceuticals and as a dietary supplement
Mechanism of Action
S-Adenosylmethionine disulfate ditosylate exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It transfers a methyl group to various substrates, including DNA, proteins, and lipids. This methylation process is crucial for regulating gene expression, protein function, and lipid metabolism. The molecular targets of this compound include DNA methyltransferases, histone methyltransferases, and other methylation-related enzymes .
Comparison with Similar Compounds
Similar Compounds
S-adenosylhomocysteine: A product of S-Adenosylmethionine disulfate ditosylate oxidation.
5’-deoxy-5’-methylthioadenosine: A product of this compound reduction.
Methionine: The precursor in the synthesis of this compound
Uniqueness
This compound is unique due to its dual role as both a methyl donor and a precursor for various biologically active molecules. Its involvement in critical biological processes, such as gene expression regulation and neurotransmitter synthesis, sets it apart from other similar compounds .
Properties
CAS No. |
58994-55-1 |
---|---|
Molecular Formula |
C29H42N6O19S5 |
Molecular Weight |
939 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;hydrogen sulfate;4-methylbenzenesulfonic acid;sulfuric acid |
InChI |
InChI=1S/C15H22N6O5S.2C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;;/m0..../s1 |
InChI Key |
USWRTUGBVMKBJA-INKMGEERSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] |
Synonyms |
Ademetionine AdoMet FO 1561 FO-1561 FO1561 Gumbaral S Adenosyl L Methionine S Adenosylmethionine S Adenosylmethionine Sulfate Tosylate S Amet S-Adenosyl-L-Methionine S-Adenosylmethionine S-Adenosylmethionine Sulfate Tosylate SAM-e Samy |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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